molecular formula C11H13F3O2 B6332819 (4-Isopropoxy-3-(trifluoromethyl)phenyl)methanol CAS No. 1215118-92-5

(4-Isopropoxy-3-(trifluoromethyl)phenyl)methanol

Cat. No. B6332819
Key on ui cas rn: 1215118-92-5
M. Wt: 234.21 g/mol
InChI Key: BOYONATXSZSGEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09085581B2

Procedure details

To a solution of 4-isopropoxy-3-(trifluoromethyl)benzoic acid (191 g, 770 mmol) in THF (2 L) at 0° C. in a 5-L round bottomed flask under N2 was added BH3 THF (1M solution in THF, 1.08 L, 1.08 mol) slowly over 15 min. The mixture was allowed to stir at 0° C. for 30 min at which time the ice bath was removed and the reaction warmed to room temperature. The reaction was quenched with MeOH (80.0 mL, 506 mmol) followed by aq. HCl (1 M, 1000 mL, 1000 mmol) (slight exotherm to 36° C. was observed). The volatile organics were removed in vacuo and the aqueous phase was extracted with EtOAc (2×1 L). The organic layers were combined and washed with sat. NaHCO3 (750 mL) and brine (750 mL). Dried organics over MgSO4, filtered, and concentrated to give (4-isopropoxy-3-(trifluoromethyl)phenyl)methanol (181 g, 763 mmol, 99% yield) as a clear oil. 1H NMR (400 MHz, CDCl3) δ ppm 1.37 (d, J=6.1 Hz, 6 H), 1.66 (s, 1H) 4.59-4.69 (m, 3 H), 6.99 (d, J=8.5 Hz, 1 H), 7.46 (dd, J1=8.5, J2=2.2 Hz, 1 H), 7.56 (d, J=1.9 Hz, 1 H).
Quantity
191 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Name
Quantity
1.08 L
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
reactant
Reaction Step Three
Name
Quantity
1000 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([O:4][C:5]1[CH:13]=[CH:12][C:8]([C:9](O)=[O:10])=[CH:7][C:6]=1[C:14]([F:17])([F:16])[F:15])([CH3:3])[CH3:2].CO.Cl>C1COCC1>[CH:1]([O:4][C:5]1[CH:13]=[CH:12][C:8]([CH2:9][OH:10])=[CH:7][C:6]=1[C:14]([F:15])([F:16])[F:17])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
191 g
Type
reactant
Smiles
C(C)(C)OC1=C(C=C(C(=O)O)C=C1)C(F)(F)F
Name
Quantity
2 L
Type
solvent
Smiles
C1CCOC1
Name
Quantity
1.08 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
80 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
1000 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed
CUSTOM
Type
CUSTOM
Details
The volatile organics were removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with EtOAc (2×1 L)
WASH
Type
WASH
Details
washed with sat. NaHCO3 (750 mL) and brine (750 mL)
FILTRATION
Type
FILTRATION
Details
Dried organics over MgSO4, filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)OC1=C(C=C(C=C1)CO)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 763 mmol
AMOUNT: MASS 181 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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